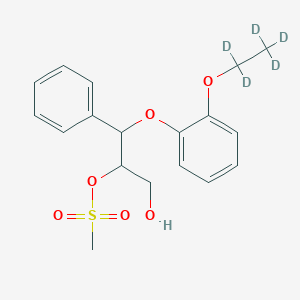
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves asymmetric synthesis methods to achieve desired stereochemistry. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites of metoprolol, highlighting the importance of stereochemistry in the synthesis of complex molecules (Shetty & Nelson, 1988). These methodologies can potentially be adapted for the synthesis of "(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol," emphasizing the control over stereochemical outcomes.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various spectroscopic and computational techniques. Viji et al. (2020) conducted molecular docking and quantum chemical calculations to analyze the structure and spectroscopic data of a complex organic molecule, demonstrating the utility of theoretical and computational approaches in understanding molecular geometry, electronic structure, and intermolecular interactions (Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. Research on similar compounds can provide insights into potential reactions, such as electrophilic substitution, and properties like solubility and stability. For example, Albayrak et al. (2010) characterized the structure of a phenol derivative using X-ray diffraction and spectroscopy, highlighting the compound's enol form in solid state and its spectroscopic properties (Albayrak et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, and crystallinity, are crucial for their application and handling. Research on similar compounds provides a basis for predicting the physical properties of "(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol." The study of liquid crystalline polyacetylenes by Kong and Tang (1998) illustrates the impact of molecular structure on mesomorphic behavior, offering insights into the physical property analysis of complex organic molecules (Kong & Tang, 1998).
Chemical Properties Analysis
The chemical properties of a compound, such as acidity, basicity, and reactivity towards various reagents, can be inferred from its functional groups and molecular framework. Studies on the synthesis and properties of related compounds, such as those by Kharas et al., provide valuable information on the reactivity patterns and potential applications of similar molecules (Kharas et al., various years).
Applications De Recherche Scientifique
Synthesis and Anti-Diabetic Activity : A related compound, (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, demonstrates significant anti-diabetic activity both in vitro and in vivo, suggesting potential applications in diabetes treatment (Cai, Liu, Li, Guo, & Shen, 2006).
Chemical Aspects in Metabolism : Research on 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a metabolite of metoprolol, includes asymmetric synthesis and determination of absolute configurations of its diastereoisomers. This is significant for understanding the metabolic pathways and effects of similar compounds (Shetty & Nelson, 1988).
Copolymers in Materials Science : The compound has applications in materials science, particularly in the synthesis of copolymers. Studies on oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which bear structural resemblance, show potential for creating novel materials with specific properties (Kharas et al., 2013).
Pyrolytic Reactions : The compound's analogs have been studied for their pyrolytic reactions, providing insights into their chemical behavior under high temperatures, which is relevant in industrial processes (Dib et al., 2008).
Propriétés
IUPAC Name |
[3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIBFTUEOPLOI-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

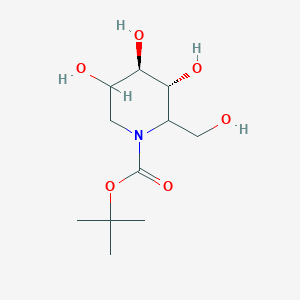

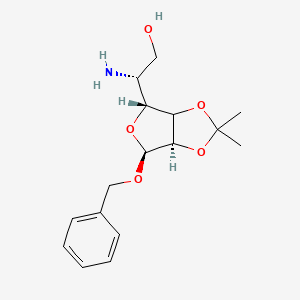
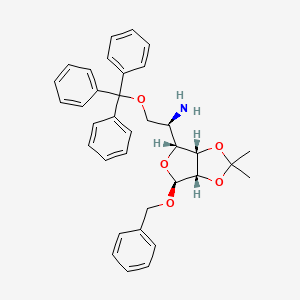
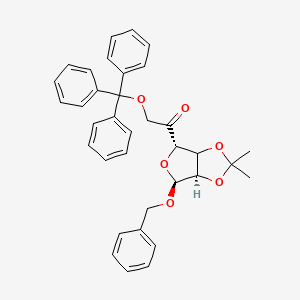
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

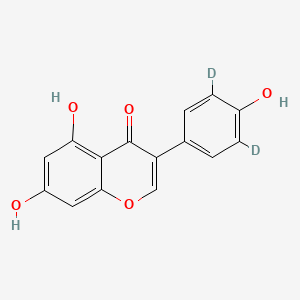
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
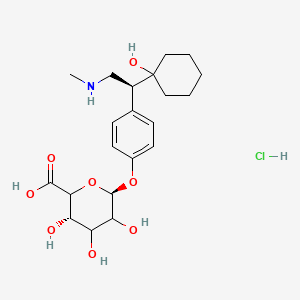
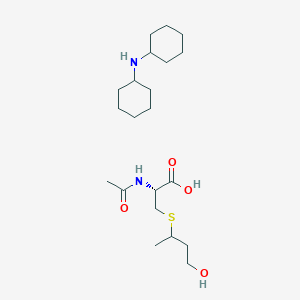
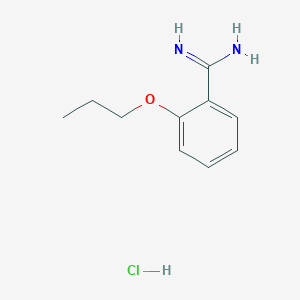
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)